Benzene, 1-fluoro-3-(2-propen-1-yloxy)-
Overview
Description
Benzene, 1-fluoro-3-(2-propen-1-yloxy)-: is an organic compound characterized by a benzene ring substituted with a fluorine atom and a propenyloxy group.
Mechanism of Action
Target of Action
It’s known that ethers, in general, can undergo reactions such as the claisen rearrangement . This reaction involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers .
Mode of Action
The mode of action of Allyl (3-fluorophenyl) ether can be understood through its potential to undergo the Claisen rearrangement . This reaction is specific to allyl aryl ethers and allyl vinyl ethers . Heating an allyl aryl ether to 250°C causes an intramolecular rearrangement to produce an o-allylphenol . The Claisen rearrangement takes place through a concerted mechanism in which a C-C bond forms between the C3 of the allyl group and the ortho position of the benzene ring at the same time that the C-O bond of the ether breaks .
Biochemical Pathways
It’s known that ethers can undergo reactions such as the claisen rearrangement and acidic cleavage . These reactions can lead to the formation of new compounds, potentially affecting various biochemical pathways.
Pharmacokinetics
Ethers, in general, are known to be relatively stable and unreactive, which could influence their bioavailability .
Result of Action
The claisen rearrangement and acidic cleavage reactions that ethers can undergo could lead to the formation of new compounds, potentially resulting in various molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Allyl (3-fluorophenyl) ether. For instance, the Claisen rearrangement reaction that ethers can undergo is temperature-dependent, requiring heating to 250°C . Therefore, temperature is a key environmental factor that can influence the action of Allyl (3-fluorophenyl) ether.
Biochemical Analysis
Biochemical Properties
Allyl (3-fluorophenyl) ether plays a significant role in biochemical reactions, particularly in the context of Claisen rearrangement reactions. This compound interacts with various enzymes and proteins, facilitating the rearrangement process. For instance, it is known to interact with enzymes that catalyze the formation and breaking of carbon-oxygen and carbon-carbon bonds. The nature of these interactions involves the formation of transition states and intermediates that are crucial for the rearrangement process .
Cellular Effects
The effects of Allyl (3-fluorophenyl) ether on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways and signal transduction. Additionally, Allyl (3-fluorophenyl) ether can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of Allyl (3-fluorophenyl) ether involves its interaction with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic balance within the cell. Additionally, Allyl (3-fluorophenyl) ether can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Allyl (3-fluorophenyl) ether change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biochemical properties. Long-term exposure to Allyl (3-fluorophenyl) ether can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Allyl (3-fluorophenyl) ether vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes, including toxic or adverse effects. Studies have identified threshold effects, where a certain dosage level is required to observe noticeable biochemical and cellular changes. High doses of Allyl (3-fluorophenyl) ether can lead to toxicity, affecting vital organs and systems within the animal model .
Metabolic Pathways
Allyl (3-fluorophenyl) ether is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. For example, it can affect pathways involved in the synthesis and degradation of lipids, carbohydrates, and proteins, thereby impacting the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of Allyl (3-fluorophenyl) ether within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects. The localization and accumulation of Allyl (3-fluorophenyl) ether within specific tissues can influence its overall activity and function .
Subcellular Localization
The subcellular localization of Allyl (3-fluorophenyl) ether is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it interacts with specific biomolecules and exerts its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-fluoro-3-(2-propen-1-yloxy)- typically involves the reaction of 1-fluoro-3-hydroxybenzene with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the propenyloxy group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-fluoro-3-(2-propen-1-yloxy)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where the fluorine atom directs the incoming electrophile to the ortho and para positions.
Nucleophilic Substitution: The propenyloxy group can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid, nitric acid).
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Major Products:
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of the original compound.
Nucleophilic Substitution: Products include substituted ethers or alcohols depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, Benzene, 1-fluoro-3-(2-propen-1-yloxy)- is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis .
Biology and Medicine: In biological and medicinal research, this compound can be used to study the effects of fluorine and propenyloxy groups on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals .
Industry: In the industrial sector, Benzene, 1-fluoro-3-(2-propen-1-yloxy)- can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Comparison with Similar Compounds
Benzene, 1,2-difluoro-3-(2-propen-1-yloxy)-: This compound has an additional fluorine atom, which can alter its reactivity and properties.
Benzene, 1-bromo-2-fluoro-3-(2-propen-1-yloxy)-: The presence of a bromine atom instead of a hydrogen atom can significantly change the compound’s chemical behavior.
Uniqueness: Benzene, 1-fluoro-3-(2-propen-1-yloxy)- is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions in chemical and biological systems. The combination of a fluorine atom and a propenyloxy group provides distinct properties that are not observed in similar compounds .
Properties
IUPAC Name |
1-fluoro-3-prop-2-enoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-2-6-11-9-5-3-4-8(10)7-9/h2-5,7H,1,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUUABQVRKOWKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=CC=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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